molecular formula C9H8ClN3 B1466915 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine CAS No. 865835-13-8

3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1466915
CAS No.: 865835-13-8
M. Wt: 193.63 g/mol
InChI Key: MHOBWHSAQKEAAS-UHFFFAOYSA-N
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Description

3-(5-(Chloromethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety substituted with a chloromethyl group at the 5-position. This structure combines the aromaticity and electron-deficient nature of pyridine with the versatile reactivity of the pyrazole ring. The chloromethyl group introduces a reactive site for further functionalization, making the compound valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

3-[5-(chloromethyl)-1H-pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-5-8-4-9(13-12-8)7-2-1-3-11-6-7/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOBWHSAQKEAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-(Chloromethyl)-1H-pyrazol-3-yl)pyridine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure

The compound this compound features a pyridine ring substituted with a chloromethyl group at the 5-position of the pyrazole. This structural configuration is crucial for its biological interactions and efficacy.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds containing similar pyrazole structures have demonstrated effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

2. Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A related study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations, indicating their potential as anti-inflammatory agents .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of active research. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including HeLa and HCT116 cells. The mechanisms often involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the substituents on the pyrazole ring can significantly affect their potency and selectivity towards biological targets. For example, variations in halogen substitution and the position of functional groups can enhance binding affinity to specific receptors or enzymes .

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers in vitro. The most active compounds showed significant reductions in TNF-α levels compared to control groups .
  • Antimicrobial Testing : In a comparative study, several pyrazole derivatives were screened against a panel of bacterial strains. The results indicated that modifications at the 5-position led to enhanced antibacterial activity, making them promising candidates for further development .
  • Cytotoxicity Assays : Compounds similar to this compound were evaluated for their cytotoxic effects on cancer cell lines. Results demonstrated that certain derivatives could induce apoptosis effectively at low concentrations, suggesting their potential as anticancer agents .

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine serves as a versatile building block for the synthesis of more complex molecules. The chloromethyl group allows for various chemical modifications, facilitating the creation of derivatives with tailored properties.

Biology

The compound has been investigated for its role in biological research, particularly in the study of enzyme inhibitors and receptor ligands. It has shown potential in:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth. Related pyrazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells, with effective IC50 values suggesting substantial inhibitory potential.
  • Antibacterial Properties : Structural analogs have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) in the nanomolar range against pathogens like Staphylococcus aureus and Escherichia coli.

Medicine

Research into the therapeutic applications of this compound has highlighted its potential as an anti-inflammatory and anticancer agent. The compound's interaction with specific molecular targets suggests a mechanism of action that may involve the modulation of enzyme activity or receptor function.

Industry Applications

The compound is also being explored for its utility in the development of agrochemicals and pharmaceuticals. Its unique chemical structure allows for the design of novel compounds with improved efficacy and reduced side effects.

Case Study 1: Anticancer Efficacy

A study conducted on various pyrazole derivatives, including those related to this compound, evaluated their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition in HeLa cells, suggesting a promising avenue for further development as anticancer agents .

Case Study 2: Antibacterial Activity

Research into the antibacterial properties of pyrazole derivatives demonstrated that some compounds showed potent activity against resistant bacterial strains. The study quantified the MIC values and highlighted the potential for developing new antibiotics based on this structural framework .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Structural Features Key Differences from Target Compound Applications/Reactivity Reference
3-(3-Methyl-1H-pyrazol-5-yl)pyridine Pyridine + 3-methylpyrazole Methyl substituent (less reactive) vs. chloromethyl Intermediate in drug synthesis
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine Pyridine + oxadiazole + chloromethyl Oxadiazole ring (electron-deficient) vs. pyrazole Radiolysis studies, ligand design
3-[5-(1,1,2,2,2-Pentafluoroethyl)-1H-pyrazol-3-yl]pyridine Pyridine + pentafluoroethylpyrazole Fluorinated substituent (enhanced lipophilicity) Transport modulator studies
5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine Pyridine + phenoxy/isopropoxy pyrazole Phenoxy/isopropoxy groups (steric bulk) Dihydroorotate dehydrogenase (DHODH) inhibition
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid Pyridine + trifluoroethoxy pyrazole + carboxylic acid Carboxylic acid (ionizable group) vs. chloromethyl Agrochemical intermediates

Key Comparison Metrics

Reactivity :

  • The chloromethyl group in the target compound provides a nucleophilic site for alkylation or cross-coupling reactions, unlike methyl or fluorinated analogs (e.g., ).
  • Oxadiazole-containing analogs (e.g., ) exhibit distinct electronic properties due to their heterocyclic core, influencing stability in radiolysis conditions.

Synthetic Accessibility: Compounds like 5-Cyclopropyl-2-(4-phenoxy-pyrazol-1-yl)pyridine () require multi-step synthesis involving high-temperature coupling (180°C, 6 hours), whereas the target compound may be synthesized via milder nucleophilic substitutions (e.g., using potassium carbonate as a base, as in ).

Biological Activity: Pyrazole-pyridine hybrids with bulky substituents (e.g., phenoxy/isopropoxy in ) show potent inhibition of DHODH, an enzyme targeted in autoimmune diseases. The chloromethyl group’s reactivity could enable prodrug strategies. Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity.

Analytical Characterization :

  • Mass spectrometry (MS) and NMR data for 3-[5-(pentafluoroethyl)-1H-pyrazol-3-yl]pyridine () reveal distinct fragmentation patterns and proton environments compared to the target compound’s expected spectral profile.

Table 2: Physicochemical Properties

Property Target Compound 3-(3-Methyl-1H-pyrazol-5-yl)pyridine 4-[5-(Chloromethyl)-oxadiazol-3-yl]pyridine
Molecular Formula C₉H₈ClN₃ C₉H₉N₃ C₈H₆ClN₃O
Molecular Weight (g/mol) 193.63 159.19 195.61
Purity N/A 97% N/A
Key Functional Group Chloromethyl Methyl Oxadiazole

Preparation Methods

Direct Chloromethylation of Pyrazolyl-Pyridine Precursors

Another approach involves the chloromethylation of pyrazolyl-pyridine compounds using chloromethyl-containing reagents or starting from chloromethyl-substituted pyridine derivatives.

  • Example Synthesis:

    • Starting from 2-(chloromethyl)pyridine hydrochloride, nucleophilic substitution with pyrazole derivatives leads to pyrazolylmethylpyridine ligands.
    • The reaction is typically performed under anhydrous conditions using Schlenk techniques to avoid moisture and oxygen interference.
    • Solvents such as dichloromethane or diethyl ether are dried and distilled before use.
    • Yields vary depending on substituents but can reach moderate to good levels (e.g., ~46% yield reported for related ligands).
  • Reaction Conditions:

    • Use of excess pyrazole or base to promote substitution.
    • Controlled temperature to avoid side reactions.
    • Purification by crystallization or chromatography.
Starting Material Reagent/Conditions Product Yield (%) Notes
2-(chloromethyl)pyridine hydrochloride Pyrazole derivative, dry solvent, inert atmosphere 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (or analogs) ~46 Typical nucleophilic substitution

This approach is commonly used for preparing pyrazolylmethylpyridine ligands and is supported by experimental protocols in peer-reviewed chemical literature.

Palladium-Catalyzed Cross-Coupling Methods

For pyrazolyl-pyridine derivatives with various substitutions, palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) provide a versatile synthetic route.

  • Typical Sequence:

    • Preparation of a pyrazole boronic ester intermediate.
    • Coupling with halogenated pyridine derivatives bearing chloromethyl substituents.
    • Reaction conditions include palladium catalysts, bases, and suitable solvents under inert atmosphere.
    • Yields for coupling steps range from moderate to good (53–65%).
  • Advantages:

    • Allows for late-stage functionalization.
    • Compatible with a range of substituents.
    • Can be performed without protection of pyrazole N–H groups.
Step Reagents/Conditions Product Yield (%) Notes
N-alkylation Pyrazole boronic ester + chloromethylated pyridine bromide, Pd catalyst, base Pyrazolyl-pyridine intermediate 53–65 Palladium-catalyzed cross-coupling
Subsequent functionalization Various (e.g., fluorination) Functionalized pyrazolyl-pyridine derivatives 7–18 (overall) Multi-step synthesis

This synthetic strategy is well-documented for pyrazolyl-pyridine derivatives and provides flexibility in modifying the core structure.

Alternative Synthetic Routes: SNAr and Japp–Klingemann Reactions

Some methods employ nucleophilic aromatic substitution (SNAr) and Japp–Klingemann reactions for pyrazolo-pyridine synthesis, which may be adapted for chloromethyl-substituted analogs.

  • Key Features:
    • Use of 2-chloro-3-nitropyridines as starting materials.
    • One-pot procedures combining azo-coupling, deacylation, and pyrazole ring annulation.
    • Operational simplicity and use of stable intermediates.
    • Potential for rearrangements and side reactions requiring careful control.

These methods offer efficient access to pyrazolopyridines but may require further adaptation for chloromethyl substitution.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Yield Range (%) Advantages Limitations
Cyclization + Chlorination + Decarboxylation Cyclization of hydrazinopyridine + chlorination + oxidation + hydrolysis + CuO decarboxylation Dialkyl maleate, chlorinating agent, CuO, polar aprotic solvents, 25–140 °C Moderate Avoids difficult starting materials; selective decarboxylation Multi-step, requires copper oxide
Direct Chloromethylation Nucleophilic substitution of chloromethylpyridine with pyrazole 2-(chloromethyl)pyridine hydrochloride, dry solvents, inert atmosphere Moderate (~46) Straightforward, moderate yield Sensitive to moisture, requires dry conditions
Pd-Catalyzed Cross-Coupling Suzuki coupling of pyrazole boronic ester with halogenated pyridine Pd catalyst, base, inert atmosphere Moderate (53–65 per step) Flexible, allows diverse substitutions Multi-step, catalyst cost
SNAr + Japp–Klingemann SNAr on chloronitropyridines + azo-coupling + ring annulation 2-chloro-3-nitropyridines, diazonium salts Variable One-pot, operationally simple Requires careful control, possible rearrangements

Q & A

Q. What are the common synthetic routes for preparing 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves constructing the pyrazole ring first, followed by coupling with a pyridine derivative. For example, chloromethyl-substituted pyrazoles can be synthesized via cyclization of hydrazine derivatives with β-diketones or β-keto esters. The pyrazole is then coupled to pyridine under basic conditions (e.g., using NaH or K₂CO₃ in DMF) . Optimization includes varying temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometry of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound.

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., chloromethyl protons at δ 4.5–5.0 ppm; pyridine protons at δ 8.0–9.0 ppm).
  • X-ray Crystallography : Single-crystal diffraction using SHELXL resolves bond lengths and angles, confirming the pyrazole-pyridine linkage. For example, C–Cl bond lengths (~1.79 Å) and pyridine ring planarity validate the structure.
  • High-Resolution Mass Spectrometry (HRMS) ensures molecular formula accuracy.

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation (e.g., ambiguous NOE signals or overlapping peaks)?

  • Methodological Answer :
  • 2D NMR Techniques : HSQC and HMBC correlate 1H^1H-13C^{13}C couplings to confirm connectivity. For example, HMBC cross-peaks between the chloromethyl group and pyrazole C3 confirm substitution patterns.
  • Dynamic NMR : Variable-temperature studies distinguish conformational exchange broadening from true signal overlap.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict chemical shifts and compare them with experimental data to resolve ambiguities .

Q. How can the reactivity of the chloromethyl group be leveraged for functionalization in drug discovery?

  • Methodological Answer : The chloromethyl group serves as a versatile handle for nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Key considerations:
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalysts : Pd(PPh₃)₄ for cross-coupling at 80–100°C.
  • Protection/Deprotection : Temporary protection of pyrazole NH (e.g., with Boc groups) prevents side reactions .

Q. What computational approaches are effective in predicting the biological activity of this compound and its derivatives?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Screens against target proteins (e.g., kinases) using the chloromethyl group as a key pharmacophore.
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity data.
  • MD Simulations (GROMACS) : Assesses binding stability over 100-ns trajectories .

Q. How can extraction and separation techniques improve the isolation of this compound from complex reaction mixtures?

  • Methodological Answer :
  • Liquid-Liquid Extraction (LLE) : Use dichloromethane/water phases to isolate hydrophobic components.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related pyrazole-pyridine analogs.
  • Ion-Exchange Chromatography : Exploit basic pyridine nitrogen for selective retention .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
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3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

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